LP533401 hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

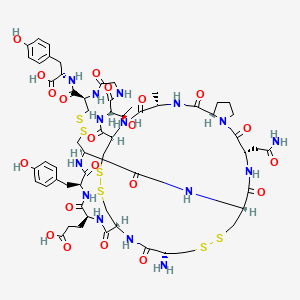

El clorhidrato de LP-533401 es un compuesto químico conocido por su función como inhibidor de la triptófano hidroxilasa 1. Este compuesto regula la producción de serotonina en el intestino y se ha estudiado por sus posibles aplicaciones terapéuticas en diversas afecciones médicas, incluidas la osteoporosis y la hipertensión pulmonar .

Aplicaciones Científicas De Investigación

El clorhidrato de LP-533401 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como compuesto de referencia en química analítica.

Biología: Se utiliza para estudiar el papel de la serotonina en diversos procesos biológicos, incluida la función intestinal y el metabolismo óseo.

Medicina: Se ha investigado por sus posibles efectos terapéuticos en afecciones como la osteoporosis, la hipertensión pulmonar y la leucemia.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como herramienta en el descubrimiento de fármacos .

Mecanismo De Acción

El clorhidrato de LP-533401 ejerce sus efectos al inhibir la triptófano hidroxilasa 1, una enzima responsable de la conversión de triptófano en serotonina. Al bloquear esta enzima, el compuesto reduce la producción de serotonina en el intestino, lo que tiene efectos en cascada en varios procesos fisiológicos. Los objetivos moleculares y las vías involucradas incluyen la vía de síntesis de serotonina y sus receptores asociados .

Análisis Bioquímico

Biochemical Properties

LP533401 hydrochloride interacts with Tph-1, a key enzyme in the synthesis of serotonin . In rat RBL2H3 cells expressing Tph1, LP533401 hydrochloride at a concentration of 1 μM completely inhibited serotonin production . This inhibition is achieved through interactions with residues Tyr235 and Phe241, resulting in a 70% reduction in the activity of recombinant wild-type TPH-1 .

Cellular Effects

LP533401 hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it can influence cell function by impacting cell signaling pathways related to serotonin . In rat RBL2H3 cells expressing Tph1, LP533401 hydrochloride completely inhibited serotonin production .

Molecular Mechanism

The molecular mechanism of LP533401 hydrochloride involves its binding to Tph-1, leading to the inhibition of this enzyme and a subsequent decrease in serotonin synthesis . This interaction with Tph-1 involves specific residues (Tyr235 and Phe241), which are crucial for the enzyme’s activity .

Temporal Effects in Laboratory Settings

The effects of LP533401 hydrochloride can change over time in laboratory settings. For instance, in a study involving nephrectomized rats treated with LP533401 at a dose of 30 and 100 mg/kg daily for eight weeks, changes in TDO gene expression affecting the kynurenine pathway activity were observed .

Dosage Effects in Animal Models

In animal models, the effects of LP533401 hydrochloride vary with different dosages. For example, in mice, repeated treatment with LP533401 (30–250 mg/kg per day) led to marked reductions in serotonin content in the gut, lungs, and blood . At a single dose of 250 mg/kg, lung and gut 5-HT contents decreased by 50% .

Metabolic Pathways

LP533401 hydrochloride is involved in the metabolic pathway of serotonin synthesis, where it interacts with the enzyme Tph-1 . By inhibiting Tph-1, LP533401 hydrochloride can affect metabolic flux and serotonin levels .

Transport and Distribution

In rodents, orally administered LP533401 hydrochloride is incapable of crossing the blood-brain barrier . This suggests that the compound is primarily distributed within the gut and lungs, where it exerts its effects .

Métodos De Preparación

La síntesis del clorhidrato de LP-533401 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son de propiedad exclusiva y, por lo general, no se divulgan en la literatura pública.

Los métodos de producción industrial para el clorhidrato de LP-533401 también son de propiedad exclusiva, pero generalmente implican síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la coherencia y el rendimiento. El compuesto se purifica y formula para su uso en investigación .

Análisis De Reacciones Químicas

El clorhidrato de LP-533401 sufre diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de boro sódico.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. .

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos deshidroxilados .

Comparación Con Compuestos Similares

El clorhidrato de LP-533401 es único en su capacidad de inhibir selectivamente la triptófano hidroxilasa 1 sin cruzar la barrera hematoencefálica. Esto lo hace particularmente útil para estudiar la producción de serotonina periférica sin afectar los niveles de serotonina del sistema nervioso central. Compuestos similares incluyen:

- Clorhidrato de tetrahidropapaverina

- Clorhidrato de nepicastato

- Osilodrostato

- Telotristat etilo

- Rodatristat etilo

- p-Fluoro-L-fenilalanina .

Estos compuestos también se dirigen a la síntesis de serotonina o vías relacionadas, pero pueden tener diferente selectividad, potencia y propiedades farmacocinéticas.

Propiedades

IUPAC Name |

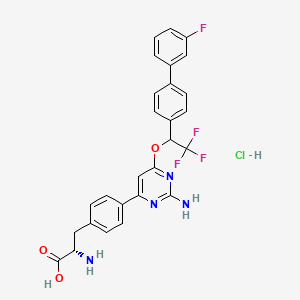

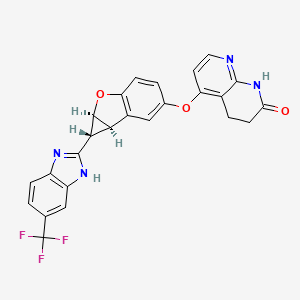

(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22F4N4O3.ClH/c28-20-3-1-2-19(13-20)16-8-10-18(11-9-16)24(27(29,30)31)38-23-14-22(34-26(33)35-23)17-6-4-15(5-7-17)12-21(32)25(36)37;/h1-11,13-14,21,24H,12,32H2,(H,36,37)(H2,33,34,35);1H/t21-,24?;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBWZCUMIXCDPM-CHXZROHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClF4N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

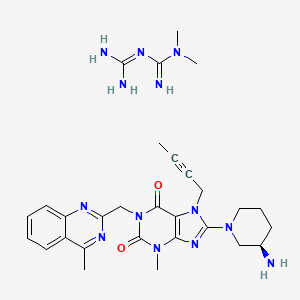

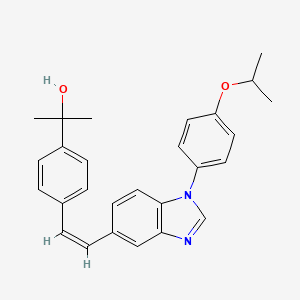

![Carbamic acid, N,N-dimethyl-, 3-[[[(2S)-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]carbonyl]amino]phenyl ester](/img/structure/B608577.png)

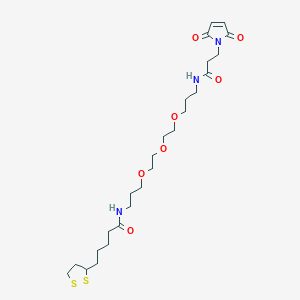

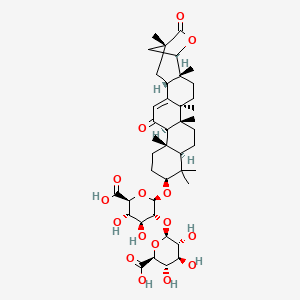

![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)